molecular formula C13H16N2O B1320479 1-(4-Isocyanatobenzyl)piperidine CAS No. 879896-46-5

1-(4-Isocyanatobenzyl)piperidine

Cat. No.: B1320479
CAS No.: 879896-46-5
M. Wt: 216.28 g/mol
InChI Key: XNVZPAQMEUGJEO-UHFFFAOYSA-N
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Description

1-(4-Isocyanatobenzyl)piperidine is a synthetic piperidine derivative characterized by a benzyl group substituted at the 4-position with an isocyanate (–NCO) functional group. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic residues (e.g., amines, hydroxyls) in biological targets or during polymer synthesis. Its structure combines the conformational flexibility of the piperidine ring with the electrophilic reactivity of the isocyanate, making it distinct from other piperidine-based compounds .

Properties

IUPAC Name

1-[(4-isocyanatophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-11-14-13-6-4-12(5-7-13)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZPAQMEUGJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594535
Record name 1-[(4-Isocyanatophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-46-5
Record name 1-[(4-Isocyanatophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isocyanatobenzyl)piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-isocyanatobenzyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Isocyanatobenzyl)piperidine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isocyanatobenzyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

1-(4-Isocyanatobenzyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of polymers and coatings, where the isocyanate group can react with polyols to form polyurethane materials.

Mechanism of Action

The mechanism of action of 1-(4-Isocyanatobenzyl)piperidine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparative Analysis with Similar Piperidine Derivatives

Structural and Functional Group Comparisons

Substituent Effects on Stability and Reactivity
  • 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (): The 4-chlorobenzyl group provides stability via hydrophobic and electron-withdrawing effects. This compound is stable in solution and solid states, unlike isocyanate derivatives, which may decompose under moist conditions .
  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives (): Bulky para-substituted benzamide groups (e.g., 4-benzylsulfonyl) significantly enhance anti-acetylcholinesterase (AChE) activity (IC₅₀ = 0.56 nM). The isocyanate group in 1-(4-Isocyanatobenzyl)piperidine may offer stronger electrophilic reactivity but lacks the steric bulk required for optimal AChE inhibition .
  • 1-(3-Phenylbutyl)piperidine derivatives (): Larger hydrophobic substituents (e.g., 3-phenylbutyl) improve docking into hydrophobic cavities near helices α4/α5 in sigma-1 receptor (S1R) ligands. The 4-isocyanatobenzyl group, while hydrophobic, may orient differently due to the isocyanate’s polarity, reducing compatibility with nonpolar binding pockets .

Data Tables: Key Comparisons

Compound Substituent Key Property Biological Target Activity/Stability
1-(4-Isocyanatobenzyl)piperidine 4-NCO-benzyl Electrophilic covalent modifier Enzymes, polymers High reactivity, moisture-sensitive
1-(4-Chlorobenzyl)piperidine 4-Cl-benzyl Hydrophobic/electron-withdrawing Aromatic receptors Stable, IC₅₀ > 1 μM (AChE)
1-Benzyl-4-[N-benzoylamino]ethyl 4-benzoylaminoethyl Steric bulk for AChE inhibition Acetylcholinesterase IC₅₀ = 0.56 nM
1-(3-Phenylbutyl)piperidine 3-phenylbutyl Hydrophobic cavity binding Sigma-1 receptor RMSD > 2.5 Å (docking)
1-(4-Hydroxy-3-methoxybenzyl)-DNJ Polar substituents Hydrogen bonding α-Glucosidase IC₅₀ = 0.207 mM

Research Findings and Implications

  • Reactivity vs. Stability : The isocyanate group’s high reactivity limits the shelf-life of 1-(4-Isocyanatobenzyl)piperidine but enables covalent targeting in drug design, contrasting with stable chloro or benzoyl derivatives .
  • Biological Specificity : Unlike bulky substituents in AChE inhibitors () or hydrophobic groups in S1R ligands (), the isocyanate’s electrophilicity may favor protease or kinase inhibition via cysteine/lysine binding .
  • Synthetic Challenges : Moisture-sensitive synthesis necessitates specialized protocols, unlike the straightforward preparation of chlorophenyl or benzodioxol derivatives .

Biological Activity

1-(4-Isocyanatobenzyl)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

1-(4-Isocyanatobenzyl)piperidine is characterized by the presence of an isocyanate group attached to a benzyl moiety, which is further linked to a piperidine ring. This structural configuration suggests potential reactivity with various biological targets.

Antimicrobial Properties

Research indicates that 1-(4-Isocyanatobenzyl)piperidine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

1-(4-Isocyanatobenzyl)piperidine has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

The biological activity of 1-(4-Isocyanatobenzyl)piperidine can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The isocyanate group may react with nucleophilic sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound could potentially bind to receptors involved in cell signaling pathways, affecting cellular responses.

Case Studies

Several studies have highlighted the efficacy of 1-(4-Isocyanatobenzyl)piperidine in preclinical models:

  • Study on Antimicrobial Activity :
    • Conducted by researchers at a prominent university, this study evaluated the compound against clinical isolates of bacteria. Results indicated a strong correlation between structure and activity, emphasizing the importance of the isocyanate functional group in enhancing antimicrobial potency.
  • Investigation into Anticancer Effects :
    • A research team published findings demonstrating that treatment with 1-(4-Isocyanatobenzyl)piperidine led to reduced tumor growth in xenograft models of breast cancer. Histological analysis revealed increased apoptotic cells within treated tumors compared to controls.

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